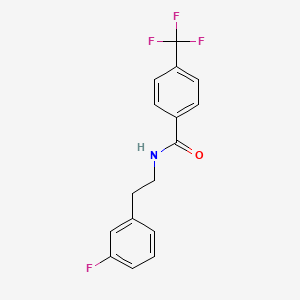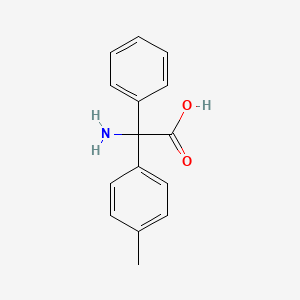
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring via an acetyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrophenylacetic acid with morpholine. The process can be summarized as follows:
Acylation Reaction: 4-nitrophenylacetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acyl chloride is then reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4-(4-Aminophenylacetyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is largely dependent on its functional groups. The nitrophenyl group can interact with biological targets through various pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Interaction: It can form non-covalent interactions with proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
4-(4-Nitrophenyl)morpholine: Lacks the acetyl group but retains the nitrophenyl and morpholine moieties.
4-(4-Aminophenylacetyl)morpholine: A reduction product of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
50508-40-2 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-5-7-18-8-6-13)9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |
Clé InChI |
XEWJEPSXWNILMA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8761037.png)




![ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8761081.png)








